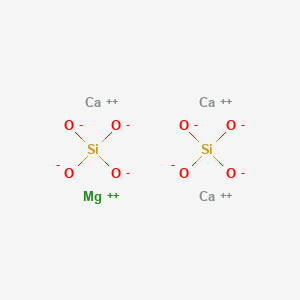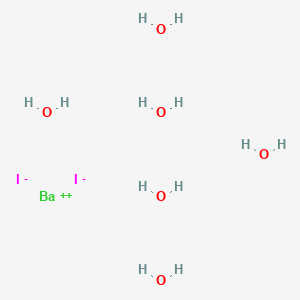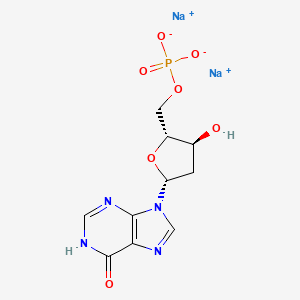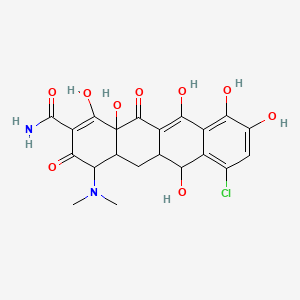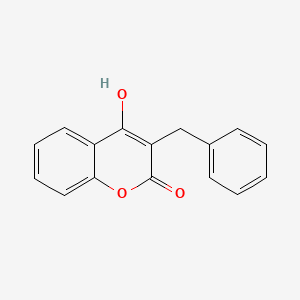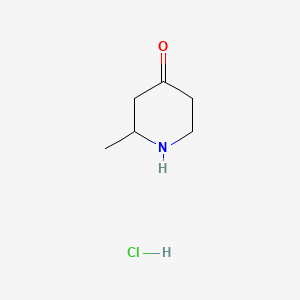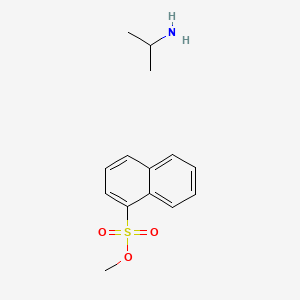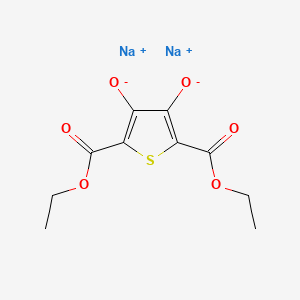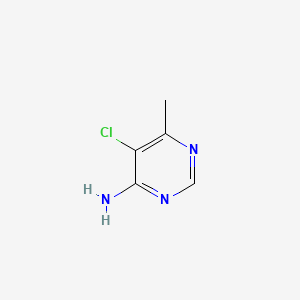![molecular formula C10H10 B577146 (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene CAS No. 15120-65-7](/img/structure/B577146.png)
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z,6Z)-bicyclo[620]deca-1(8),2,4,6-tetraene is an organic compound with the molecular formula C10H10 It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to an eight-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This precursor is then subjected to ultraviolet irradiation to produce a tricyclo decadiendione. The tricyclo decadiendione is subsequently reduced to a diol using lithium aluminium hydride. The cis isomer of the diol is then converted to a tetraene by adding bromide or mesylate and stripping it with potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the synthetic routes described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Types of Reactions: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with oxygen in the air, leading to the formation of oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as oxygen and reducing agents like lithium aluminium hydride. Reaction conditions often involve heating and the use of solvents like benzene .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxygenated derivatives, while reduction reactions typically yield reduced forms of the compound .
Scientific Research Applications
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties of bicyclic systems and their reactivity. Additionally, it can be used as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of different products depending on the reaction conditions. The specific molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds:
- Bicyclo[6.2.0]decapentaene
- Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
Uniqueness: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene is unique due to its specific bicyclic structure, which includes a four-membered ring fused to an eight-membered ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Bicyclo[6.2.0]decapentaene has a different arrangement of double bonds and ring sizes, leading to variations in its chemical behavior .
Properties
CAS No. |
15120-65-7 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 |
IUPAC Name |
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6H,7-8H2/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
InChI Key |
SGBQKAAFUHNZBF-JRYKUCHZSA-N |
SMILES |
C1CC2=C1C=CC=CC=C2 |
Synonyms |
Bicyclo[6.2.0]deca-1,3,5,7-tetrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


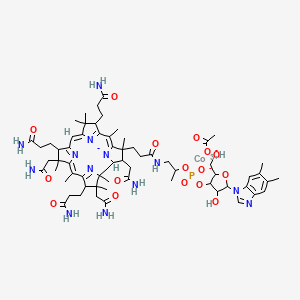
![6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B577065.png)
![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)
